molecular formula C17H30N2O4 B3027415 tert-Butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate CAS No. 1286273-83-3

tert-Butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate

Cat. No.: B3027415
CAS No.: 1286273-83-3
M. Wt: 326.4
InChI Key: HCIBIJXPFSNDDF-UHFFFAOYSA-N
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Description

tert-Butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative featuring a tetrahydro-2H-pyran-4-carbonyl substituent. This compound is structurally characterized by a piperidine ring with a methylcarbamate group at the 4-position and a tetrahydro-2H-pyran-4-carbonyl moiety at the 1-position. The tert-butyl carbamate group serves as a common protecting group for amines in synthetic organic chemistry, enabling selective reactivity during multi-step syntheses. The tetrahydro-2H-pyran-4-carbonyl substituent introduces a cyclic ether-linked carbonyl group, which may influence solubility, hydrogen-bonding capacity, and conformational flexibility. Such derivatives are frequently employed as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules [1][2].

Properties

IUPAC Name

tert-butyl N-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-17(2,3)23-16(21)18-12-13-4-8-19(9-5-13)15(20)14-6-10-22-11-7-14/h13-14H,4-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIBIJXPFSNDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110843
Record name Carbamic acid, N-[[1-[(tetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-83-3
Record name Carbamic acid, N-[[1-[(tetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-[(tetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tetrahydropyran carbonyl group. The final step involves the addition of the tert-butyl carbamate group under controlled conditions. Specific reagents and catalysts are used at each step to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

The structure of tert-butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate contributes to its reactivity and potential biological activity. The presence of the piperidine ring allows for various substitution reactions, while the carbamate group can engage in hydrogen bonding, influencing solubility and interaction with biological targets.

Synthesis of Complex Molecules

This compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to utilize it in the development of more complex molecules, particularly in medicinal chemistry where novel drug candidates are synthesized.

Biological Studies

Research indicates that compounds similar to this carbamate exhibit significant biological activities:

  • Enzyme Inhibition : Studies have shown that carbamates can inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can enhance cholinergic signaling, making it a candidate for neuropharmacological research .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems .

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for creating different derivatives suitable for specific applications.

Case Study 1: Enzyme Interaction

A study conducted by researchers focused on the interaction of this compound with AChE. The results indicated that this compound effectively inhibited AChE activity in vitro, leading to increased acetylcholine levels in synaptic clefts. This suggests potential therapeutic applications in treating neurodegenerative diseases .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capabilities of this compound using various assays (DPPH radical scavenging assay). The findings revealed that the compound exhibited significant free radical scavenging activity, indicating its potential use in formulations aimed at combating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of tert-Butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related carbamate-protected piperidine or pyridine derivatives, emphasizing substituent effects on physicochemical and biological properties.

Table 1: Key Structural and Property Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
tert-Butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate Tetrahydro-2H-pyran-4-carbonyl, methylcarbamate C₁₇H₂₈N₂O₄ 324.42 Intermediate with potential solubility enhancement due to ether group N/A
tert-Butyl 4-methylpyridin-2-ylcarbamate (I) 4-Methylpyridin-2-yl C₁₁H₁₆N₂O₂ 208.26 Intermediate in p38 MAP kinase inhibitor synthesis; forms hydrogen-bonded dimers
tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (230) Cyclohexyl, nitropyrimidinyl, methylpiperazinyl-pyridinyl C₂₇H₃₈N₈O₄ 542.64 Intermediate in kinase inhibitor synthesis; reduced steric hindrance compared to tetrahydro-2H-pyran
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)methylcarbamate 2-Methoxyethyl C₁₄H₂₈N₂O₃ 272.38 Predicted pKa 12.72; higher flexibility due to methoxyethyl chain
tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate 2-Chlorophenyl C₁₇H₂₅ClN₂O₂ 324.85 Lipophilic aromatic substituent; potential for halogen bonding

Substituent Effects on Physicochemical Properties

  • Tetrahydro-2H-pyran-4-carbonyl vs. Pyridinyl/Cyclohexyl Groups: The tetrahydro-2H-pyran-4-carbonyl group in the target compound introduces both a carbonyl (hydrogen-bond acceptor) and an ether oxygen (hydrogen-bond donor/acceptor), enhancing solubility in polar solvents compared to purely aromatic or aliphatic substituents (e.g., 2-chlorophenyl in or cyclohexyl in ). This contrasts with tert-butyl 4-methylpyridin-2-ylcarbamate (I), which relies on pyridine’s inherent polarity .
  • Carbamate Protection :
    The tert-butyl carbamate group is a standard protecting strategy for amines, as seen in intermediates like compound 230 and example 75 in . This group improves stability during synthesis but requires acidic conditions for deprotection, a common feature across analogs.

  • Steric and Conformational Differences :
    The tetrahydro-2H-pyran ring imposes moderate steric bulk and restricts conformational flexibility compared to linear chains (e.g., 2-methoxyethyl in ). This may influence binding affinity in biological targets, such as kinases, where precise steric complementarity is critical.

Key Differentiators

  • Hydrogen-Bonding Capacity: The carbonyl and ether oxygens offer additional hydrogen-bonding sites relative to cyano () or methylpyridinyl () groups, which may enhance interactions with biological targets.
  • Metabolic Stability : The cyclic ether structure may reduce susceptibility to oxidative metabolism compared to alkyl chains (e.g., 2-methoxyethyl in ), a critical factor in drug design.

Biological Activity

Chemical Identity and Structure
tert-Butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate, with CAS No. 1286274-05-2, is a synthetic organic compound characterized by its unique molecular structure. The molecular formula is C16H28N2O4C_{16}H_{28}N_{2}O_{4}, and it has a molecular weight of 312.4 g/mol. The compound features a piperidine ring substituted with a tetrahydropyran-4-carbonyl group and a tert-butyl carbamate group, which contributes to its potential biological activity.

Research indicates that compounds similar to tert-butyl carbamates often exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that carbamates can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
  • Antioxidant Properties : Compounds with similar structures have been shown to possess antioxidant activities, which help in scavenging free radicals and reducing oxidative stress .

Acetylcholinesterase Inhibition

A study on related compounds demonstrated significant AChE inhibitory activity, with IC50 values indicating strong potency against this enzyme. While specific data for this compound is limited, the structural similarities suggest potential efficacy in this area .

Antioxidant Activity

Research on similar structures has highlighted their ability to act as antioxidants. For instance, compounds derived from phenethylamines showed marked radical scavenging abilities across various assays (DPPH, ABTS, etc.), suggesting that tert-butyl carbamates could exhibit comparable properties .

Comparative Analysis of Biological Activities

Compound TypeActivity TypeIC50 Value (µM)Reference
CarbamateAChE Inhibition0.06 - 0.37
PhenethylamineAntioxidant (DPPH)Varies
TriterpenoidCytotoxicityVaries

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through the reduction of pyridine derivatives or cyclization of appropriate precursors.
  • Acylation with Tetrahydropyran : The piperidine ring is then acylated using tetrahydropyran-4-carbonyl chloride under basic conditions.
  • Addition of the tert-butyl Carbamate Group : Finally, the intermediate product reacts with tert-butyl chloroformate in the presence of a base like triethylamine to yield the desired compound.

Safety and Toxicological Information

While specific toxicological data for this compound is limited, general safety data sheets indicate that the compound should be handled with care due to potential irritant properties. No acute toxicity data is available at this time .

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use Pd2_2(dba)3_3 with BINAP ligand for efficient coupling .
  • Temperature Control : Maintain 100°C for coupling reactions to balance reactivity and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) across literature sources?

Answer:
Discrepancies often arise due to experimental conditions (e.g., solvent polarity, pH) or measurement techniques. Methodological approaches include:

  • Standardized Protocols : Replicate measurements using USP/Ph. Eur. guidelines for solubility (shake-flask method) and logP (HPLC retention time correlation) .
  • Computational Validation : Compare experimental data with predictions from software like ACD/Labs or ChemAxon to identify outliers .
  • Cross-Referencing SDSs : Analyze safety data sheets (SDSs) for consistency in stability/reactivity data (e.g., incompatibility with strong acids/oxidizers) .

Q. Key Findings from Analogous Compounds :

  • Boc-protected amines are labile under acidic conditions (t1/2_{1/2} < 24 hrs at pH 1) .
  • Neutral/basic conditions (pH 7–10) show >90% stability over 14 days .

Basic: What analytical techniques are recommended to confirm identity and purity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify structural motifs (e.g., tert-butyl peak at δ 1.4 ppm, THP carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Advanced: How to design a biological activity assay for this compound, considering its structural features?

Answer:
Target Selection : Prioritize kinases or GPCRs due to the piperidine-THP scaffold’s prevalence in drug discovery .
Assay Design :

In Vitro Binding : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for target proteins .

Cellular Uptake : Radiolabel the compound (e.g., 3^3H) to assess permeability in Caco-2 monolayers .

Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. Data Interpretation :

  • Correlate substituent effects (e.g., THP carbonyl vs. nitro groups) with activity using QSAR models .
  • Address contradictory results (e.g., conflicting IC50_{50} values) by standardizing assay conditions (e.g., ATP concentration in kinase assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate
Reactant of Route 2
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tert-Butyl [1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl]methylcarbamate

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